molecular formula C25H20ClN3O2S B11073378 (2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11073378
M. Wt: 462.0 g/mol
InChI Key: KQWXCRDVOIBQNL-UHFFFAOYSA-N
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Description

3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, benzyl groups, and a chlorophenyl group

Properties

Molecular Formula

C25H20ClN3O2S

Molecular Weight

462.0 g/mol

IUPAC Name

3-benzyl-2-benzylimino-N-(4-chlorophenyl)-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C25H20ClN3O2S/c26-20-11-13-21(14-12-20)28-24(31)22-15-23(30)29(17-19-9-5-2-6-10-19)25(32-22)27-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,28,31)

InChI Key

KQWXCRDVOIBQNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiazine ring. One common synthetic route involves the cyclocondensation of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as benzylamine, 4-chlorobenzaldehyde, and a suitable thioamide. The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: The compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can be compared with other thiazine derivatives, such as:

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